molecular formula C13H26N2O2 B13252749 tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

Cat. No.: B13252749
M. Wt: 242.36 g/mol
InChI Key: AXNJMHVGRZSGSN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate and 4,6-dimethylpiperidine in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The presence of both tert-butyl and carbamate groups provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)

InChI Key

AXNJMHVGRZSGSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NCC1CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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